![molecular formula C26H32N2 B14350066 4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline) CAS No. 90929-45-6](/img/structure/B14350066.png)
4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane is a tertiary amino compound characterized by the presence of three phenyl rings, each substituted with dimethylamino groups and one hydroxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane typically involves the reaction of 4-methylbenzaldehyde with 2-methyl-4-(dimethylamino)aniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its leuco form.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Leuco forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane involves its interaction with specific molecular targets. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparación Con Compuestos Similares
Similar Compounds
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with similar structural features.
Triphenylmethane: The parent hydride of the compound, lacking the dimethylamino and hydroxy substitutions.
Uniqueness
4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
90929-45-6 |
|---|---|
Fórmula molecular |
C26H32N2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)-2-methylphenyl]-(4-methylphenyl)methyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C26H32N2/c1-18-8-10-21(11-9-18)26(24-14-12-22(27(4)5)16-19(24)2)25-15-13-23(28(6)7)17-20(25)3/h8-17,26H,1-7H3 |
Clave InChI |
KYTYVLGFVLNBQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=C(C=C(C=C2)N(C)C)C)C3=C(C=C(C=C3)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


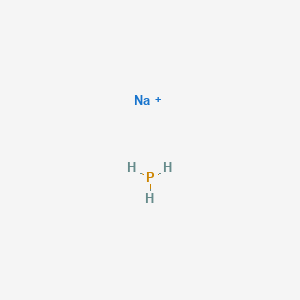
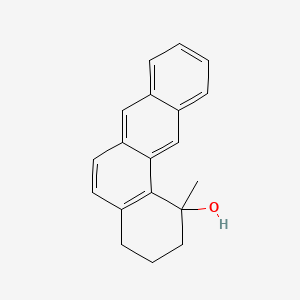
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
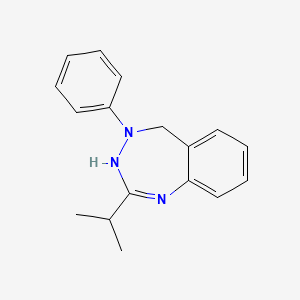
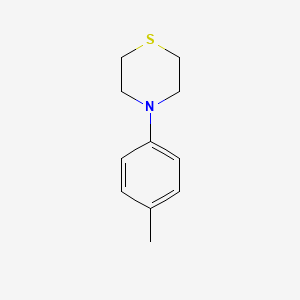
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)


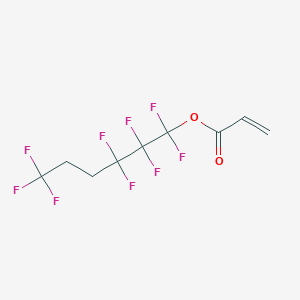
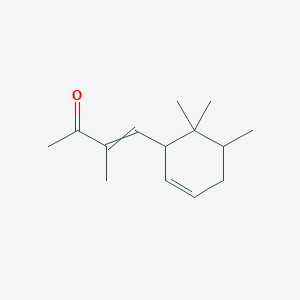
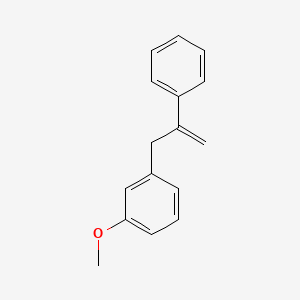
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
